molecular formula C11H13N3O5 B8319938 4-(N,N-diethylcarbamoyl)-1,2-dinitrobenzene

4-(N,N-diethylcarbamoyl)-1,2-dinitrobenzene

Cat. No. B8319938
M. Wt: 267.24 g/mol
InChI Key: XEROUIAYRFDRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04086235

Procedure details

A solution of 17.4 g. (0.075 mol.) of 3,4 dinitrobenzoylchloride in 250 ml. of methylene chloride is treated at 0°-20° C with a solution of 11 g. (0.15 mol.) of diethylamine in 100 ml. of methylene chloride. The solution is kept at 20°-25° C for 2 hrs., the solvent is evaporated and the residue triturated with water. Recrystallization from methanol affords 4-(N,N-diethylcarbamoyl)-1,2-dinitrobenzene.
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[C:7](Cl)=[O:8])([O-:3])=[O:2].[CH2:16]([NH:18][CH2:19][CH3:20])[CH3:17]>C(Cl)Cl>[CH2:16]([N:18]([CH2:19][CH3:20])[C:7]([C:6]1[CH:10]=[CH:11][C:12]([N+:13]([O-:15])=[O:14])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:8])[CH3:17]

Inputs

Step One
Name
Quantity
0.075 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.